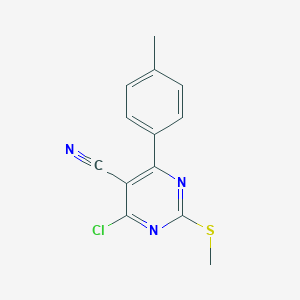

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

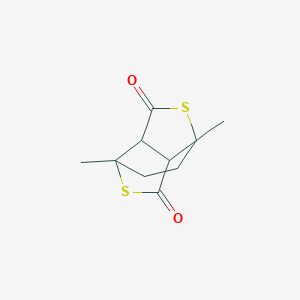

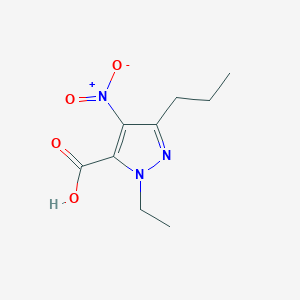

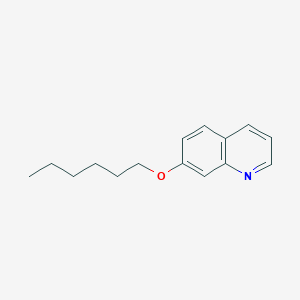

“4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine” is a chemical compound with the molecular formula C13H10ClN3S . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine” is represented by the formula C13H10ClN3S . More detailed structural information may be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación

1. Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug development involve the design, synthesis, and optimization of chemical compounds for therapeutic purposes.

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

has been investigated as a potential drug candidate due to its structural features and potential pharmacological activities. Researchers explore its interactions with biological targets, such as receptors or enzymes, aiming to develop novel drugs.

Experimental Procedures

- Synthesis : The compound can be synthesized using organolithium reagents. For example, nucleophilic attack on pyrimidines (including this compound) using N-methylpiperazine leads to highly regioselective C-4 substitution .

- Binding Studies : Researchers study the binding affinity of this compound with specific receptors (e.g., serotonin receptors) by introducing hydrophobic side chains (phenyl, 1,3-dithianyl, or naphthyl) at the C-4 position .

Results and Outcomes

- Binding Affinity : The hydrophobic side chains enhance binding affinity with serotonin (5-HT) receptor sites, potentially influencing biological activity .

2. Total Synthesis of Natural Products

Specific Scientific Field

Natural product synthesis involves creating complex molecules found in nature.

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine

serves as an intermediate in the total synthesis of marine alkaloids or other natural products.

Experimental Procedures

- Functional Group Transformations : Reactions like oxidation, displacement, and chlorination lead to the desired products .

Results and Outcomes

3. Kinase Inhibitor Development

Specific Scientific Field

Kinase inhibitors are crucial for cancer therapy and other diseases.

Application Summary

Researchers explore 4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine as a novel class of KDR kinase inhibitors.

Experimental Procedures

Results and Outcomes

Direcciones Futuras

The future directions for the study and application of “4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .

Propiedades

IUPAC Name |

4-chloro-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c1-8-3-5-9(6-4-8)11-10(7-15)12(14)17-13(16-11)18-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPBFSRVAPVCDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363081 |

Source

|

| Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-cyano-2-methylthio-6-(p-tolyl)pyrimidine | |

CAS RN |

128640-74-4 |

Source

|

| Record name | 4-Chloro-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

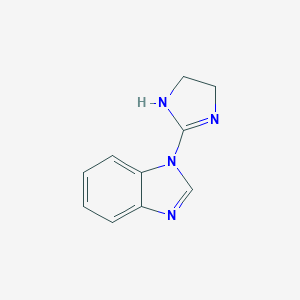

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)

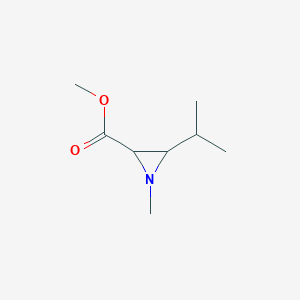

![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)

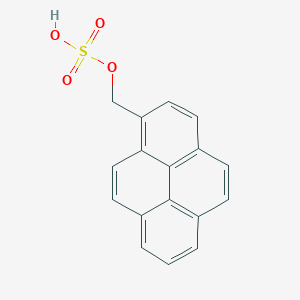

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)

![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)